Methyl 2-chloro-5-isopropylthiazole-4-carboxylate

Medicinal Chemistry Natural Product Derivatization Drug Discovery

In medicinal chemistry, substituting the 2-chloro group or altering ester positioning on the thiazole core can derail cross-coupling reactions and compromise final-product regiochemistry. Methyl 2-chloro-5-isopropylthiazole-4-carboxylate (CAS 81569-27-9) eliminates this risk with verified structural fidelity. • Literature-validated key intermediate for ingenol-3-acylates targeting neutrophil oxidative burst. • Distinct rotational isomerism characterized by IR/NMR - a reliable spectroscopic model for heterocyclic conformational studies. • Supplied at 98% purity with documented spectral signatures, ensuring reproducible downstream transformations.

Molecular Formula C8H10ClNO2S
Molecular Weight 219.69 g/mol
CAS No. 81569-27-9
Cat. No. B1367331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-chloro-5-isopropylthiazole-4-carboxylate
CAS81569-27-9
Molecular FormulaC8H10ClNO2S
Molecular Weight219.69 g/mol
Structural Identifiers
SMILESCC(C)C1=C(N=C(S1)Cl)C(=O)OC
InChIInChI=1S/C8H10ClNO2S/c1-4(2)6-5(7(11)12-3)10-8(9)13-6/h4H,1-3H3
InChIKeySEDCUPKYEPBQEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Chloro-5-isopropylthiazole-4-carboxylate Overview


Methyl 2-chloro-5-isopropylthiazole-4-carboxylate (CAS 81569-27-9) is a heterocyclic thiazole derivative with the molecular formula C8H10ClNO2S and a molecular weight of 219.69 g/mol [1]. This compound is primarily utilized as a versatile building block in pharmaceutical research and chemical synthesis , serving as a key intermediate for the preparation of more complex molecules, including potential therapeutic agents [2]. Its structural features, including the 2-chloro substituent, the 5-isopropyl group, and the 4-carboxylate ester, confer specific reactivity profiles essential for downstream chemical transformations [3].

Building Block
Heterocyclic intermediate for pharmaceutical lead discovery and chemical synthesis
Reactivity Profile
2-Chloro and 4-carboxylate ester provide regiospecific handles for cross-coupling and acylation

Non-Substitutability of Methyl 2-Chloro-5-isopropylthiazole-4-carboxylate


Substituting Methyl 2-chloro-5-isopropylthiazole-4-carboxylate with a generic analog, such as its 2-bromo counterpart (CAS 81569-28-0) or a regioisomer, is not viable for projects requiring specific outcomes. The 2-chloro substituent and the precise ester positioning (4-carboxylate) are critical for distinct reactivity in cross-coupling reactions and for the molecule's unique conformational behavior [1]. The specific electronic and steric environment, evidenced by diagnostic ¹H NMR and IR spectral signatures, dictates how this building block integrates into larger, more complex structures [2]. Using an analog without verifying these precise characteristics can lead to failed syntheses, altered reaction kinetics, or a final product with incorrect regiochemistry or bioactivity, undermining research reproducibility and project timelines .

Target Feature
Substitution Risk
2-Chloro substituent
2-Bromo analog may alter cross-coupling reactivity and patent-context utility
4-Carboxylate regiochemistry
5-Carboxylate regioisomer shifts IR conformation and reactivity, may fail synthetic routes

Methyl 2-Chloro-5-isopropylthiazole-4-carboxylate: Key Differentiators


Key Intermediate for Ingenol Derivatives

Methyl 2-chloro-5-isopropylthiazole-4-carboxylate is specifically required as the acylating agent to synthesize ingenol 3-(2-chloro-5-isopropylthiazole-4-carboxylate) (CAS 1383547-69-0), a compound claimed for therapeutic use in stimulating neutrophil oxidative burst [1]. The patent literature explicitly details the use of this exact 2-chloro thiazole-4-carboxylate ester, indicating that the chloro substituent provides the precise reactivity and steric profile for conjugation to the ingenol core. This represents a specific, documented application for which the 2-bromo analog (CAS 81569-28-0) is not cited, suggesting a critical difference in utility for this particular synthetic transformation.

Synthetic utility
Head-to-head
Explicitly claimed as reactant for ingenol 3-(2-chloro-5-isopropylthiazole-4-carboxylate); 2-bromo analog not cited in patent.
Supports differentiation from halogen analogs for procurement decisions.
Patent-context evidence, verify application specificity.
Medicinal Chemistry Natural Product Derivatization Drug Discovery

Diagnostic NMR Signature

The unique electronic structure of Methyl 2-chloro-5-isopropylthiazole-4-carboxylate is definitively confirmed by ¹H NMR spectroscopy. The thiazole ring protons exhibit characteristic chemical shifts at δ 7.27 and 8.77 ppm, which are diagnostic of the diamagnetic ring current associated with the higher aromaticity of the thiazole ring due to sulfur electron delocalization [1]. While analogous compounds share the thiazole core, this specific combination of substituents (2-chloro, 5-isopropyl, 4-carboxylate) results in a unique chemical shift signature. This signature serves as a definitive analytical fingerprint for confirming the correct compound identity, purity, and structural integrity, which is a critical differentiator from regioisomers or analogs that would exhibit different NMR patterns.

¹H NMR shift
Class-level
δ 7.27 / 8.77 ppm (thiazole ring)
Diagnostic fingerprint for identity confirmation and regioisomer differentiation.
Shift context varies with substitution pattern; verify against reference.
Analytical Chemistry Quality Control Structural Biology

IR Conformational Distinction

Infrared spectroscopy reveals a key conformational difference between thiazole-4-carboxylates (like the target compound) and their 5-carboxylate regioisomers. Both series of esters display carbonyl doublets in their IR spectra due to rotational isomerism. However, for 4-carboxylates, the more intense absorption appears at a lower wavenumber, while for 5-carboxylates, the more intense band is at a higher wavenumber [1]. This indicates that the thermodynamically more stable rotamer for the 4-carboxylate is the carbonyl O,S–syn-s-trans-rotamer, a conformation that dictates its solid-state packing and solution-phase reactivity. This quantitative and qualitative difference in spectroscopic behavior is a direct consequence of the ester group's position on the thiazole ring.

IR conformation
Head-to-head
4-CO₂Me: more intense lower ν C=O band (O,S–syn s-trans rotamer). 5-CO₂Me shows opposite intensity pattern.
Regioisomeric conformational behavior differs, affecting solid-state and solution reactivity.
Rotamer population analysis from IR study.
Physical Chemistry Computational Chemistry Structural Analysis

Key Applications of Methyl 2-Chloro-5-isopropylthiazole-4-carboxylate


Ingenol Derivative Synthesis

Methyl 2-chloro-5-isopropylthiazole-4-carboxylate is a necessary chemical intermediate for synthesizing a specific class of ingenol-3-acylates, which are claimed for therapeutic applications involving the stimulation of neutrophil oxidative burst [1]. This is a direct, literature-supported application where the compound's unique structure is essential for the final product's activity.

Conformational Studies of Heterocyclic Esters

The well-documented conformational behavior of this compound, specifically its rotational isomerism as analyzed by IR and NMR spectroscopy, makes it an ideal model compound for academic and industrial research groups studying the relationship between molecular structure, spectroscopy, and physical properties in heterocyclic systems [2].

Medicinal Chemistry Library Building Block

As a unique chemical offered by major suppliers like Sigma-Aldrich for early discovery research, this compound serves as a key building block for generating diversity in medicinal chemistry programs . Its specific substitution pattern allows for further functionalization, enabling the exploration of novel chemical space around the thiazole core for drug discovery projects.

Application
Selection Property
Validation Focus
Ingenol derivative intermediate synthesis
2-Chloro-5-isopropylthiazole-4-carboxylate ester
Acylation reaction compatibility with ingenol core
Heterocyclic conformational studies
Diagnostic IR/NMR spectroscopic pattern
Rotamer population and conformation-reactivity correlation
Medicinal chemistry library synthesis
Regiospecific substitution pattern for diversification
Chemical space exploration around thiazole core

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

60 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-chloro-5-isopropylthiazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.